molecular formula C14H19N5 B6310223 1-Hexyl-3-methylimidazolium tricyanomethanide CAS No. 1365535-17-6

1-Hexyl-3-methylimidazolium tricyanomethanide

Cat. No.: B6310223
CAS No.: 1365535-17-6
M. Wt: 257.33 g/mol
InChI Key: YUZYNNRUSVEPLH-UHFFFAOYSA-N
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Description

1-Hexyl-3-methylimidazolium tricyanomethanide is a type of ionic liquid, which is a salt in the liquid state at room temperature. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility for various substances. It is widely used in scientific research and industrial applications due to these properties .

Preparation Methods

The synthesis of 1-Hexyl-3-methylimidazolium tricyanomethanide typically involves the reaction of 1-hexyl-3-methylimidazolium chloride with sodium tricyanomethanide. The reaction is carried out in an organic solvent such as acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

1-Hexyl-3-methylimidazolium tricyanomethanide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used .

Scientific Research Applications

1-Hexyl-3-methylimidazolium tricyanomethanide has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Hexyl-3-methylimidazolium tricyanomethanide is unique due to its specific combination of the 1-hexyl-3-methylimidazolium cation and the tricyanomethanide anion. Similar compounds include:

These similar compounds highlight the versatility of ionic liquids and the impact of structural variations on their properties and applications.

Properties

IUPAC Name

2,2-dicyanoethenylideneazanide;1-hexyl-3-methylimidazol-3-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N2.C4N3/c1-3-4-5-6-7-12-9-8-11(2)10-12;5-1-4(2-6)3-7/h8-10H,3-7H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUZYNNRUSVEPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=C[N+](=C1)C.C(=C(C#N)C#N)=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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